molecular formula C18H27N3O2 B2371174 N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380068-37-9

N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

Cat. No.: B2371174
CAS No.: 2380068-37-9
M. Wt: 317.433
InChI Key: DWQPRNXNGRULTE-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C18H27N3O2 and a molecular weight of 317.433 This compound features a piperidine ring substituted with a cyclopentyl group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-methylpyridine: A related compound with a methyl group attached to the pyridine ring.

    N-tert-Butyl-3-methylpyridine-2-carboxamide: Another similar compound with a tert-butyl group attached to the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-11-17(8-9-19-14)23-13-15-5-4-10-21(12-15)18(22)20-16-6-2-3-7-16/h8-9,11,15-16H,2-7,10,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQPRNXNGRULTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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